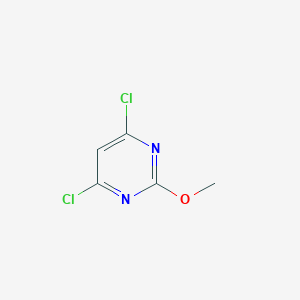

4,6-Dichloro-2-methoxypyrimidine

Descripción

4,6-Dichloro-2-methoxypyrimidine (CAS No. 1074-40-4) is a halogenated pyrimidine derivative with the molecular formula C₅H₄Cl₂N₂O and a molecular weight of 179.00 g/mol . It features a methoxy (-OCH₃) group at the 2-position and chlorine atoms at the 4- and 6-positions on the pyrimidine ring. This compound is primarily used as a key intermediate in pharmaceutical synthesis, particularly for corticotropin-releasing factor (CRF) antagonists and anticancer agents .

Propiedades

IUPAC Name |

4,6-dichloro-2-methoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2O/c1-10-5-8-3(6)2-4(7)9-5/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDELVDLDINRUQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30476537 | |

| Record name | 4,6-dichloro-2-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30476537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1074-40-4 | |

| Record name | 4,6-dichloro-2-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30476537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Triphosgene-Mediated Chlorination

Triphosgene (bis(trichloromethyl) carbonate) serves as a safer alternative to POCl₃, releasing controlled amounts of phosgene in situ. In CN102432547A, triphosgene in dichloroethane chlorinates 4,6-dihydroxy-2-methylpyrimidine at reflux, with N,N-diethylaniline as a base to scavenge HCl. The process achieves 90% yield, with dichloroethane acting as both solvent and azeotropic agent for water removal.

Advantages :

Thionyl Chloride-Based Chlorination

Patent CN102936224A utilizes thionyl chloride (SOCl₂) with Al₂O₃/B₂O₃ catalysts for chlorinating 4,6-dihydroxypyrimidine. The reaction proceeds in dichloroethane at reflux, achieving 83% yield. For methoxy-substituted analogs, the electron-donating methoxy group may reduce chlorination efficiency, necessitating higher SOCl₂ stoichiometry.

Comparison :

| Parameter | Triphosgene | Thionyl Chloride |

|---|---|---|

| Yield | 90% | 83% |

| Temperature | Reflux (~83°C) | Reflux (~83°C) |

| Reaction Time | 6–8 hours | 6–8 hours |

| Byproduct Management | N,N-Diethylaniline | HCl gas |

Methoxy Group Introduction Strategies

Introducing the methoxy group at position 2 can occur pre- or post-chlorination:

Pre-Chlorination Methoxy Incorporation

Using methoxyamidine hydrochloride in the cyclocondensation step (analogous to CN102432547A’s acetamidine) may directly yield 2-methoxy-4,6-dihydroxypyrimidine. However, methoxyamidine’s commercial scarcity necessitates on-site synthesis via methanolysis of cyanamide derivatives.

Post-Chlorination Methoxylation

4,6-Dichloro-2-hydroxypyrimidine can undergo O-methylation using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃). This two-step approach—chlorination followed by alkylation—offers flexibility but risks over-alkylation or ring degradation.

Análisis De Reacciones Químicas

Types of Reactions: 4,6-Dichloro-2-methoxypyrimidine undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be substituted by various nucleophiles, such as amines, thiols, and alkoxides.

Oxidation and Reduction: The methoxy group at position 2 can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide, sodium ethoxide, and various amines are commonly used.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be used under controlled conditions.

Major Products:

Substitution Reactions: Products include various substituted pyrimidines, depending on the nucleophile used.

Oxidation and Reduction: Products include oxidized or reduced derivatives of the original compound.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4,6-Dichloro-2-methoxypyrimidine is used as a precursor in the synthesis of various pharmaceutical compounds. Its derivatives have shown potential in targeting several diseases:

- Anticancer Agents : Compounds derived from this pyrimidine have been explored for their ability to inhibit enzymes like thymidylate synthase, crucial for DNA synthesis in cancer cells.

- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against bacterial strains and fungi, suggesting potential applications as antimicrobial agents.

Agrochemicals

Research indicates that 4,6-Dichloro-2-methoxypyrimidine exhibits herbicidal properties:

- Herbicidal Activity : Studies have shown its potential as a pre-emergence and post-emergence herbicide against various weeds, including broadleaf and grassy types. Further investigations are needed to assess its effectiveness and safety profile .

Case Study 1: Anticancer Drug Development

Research has focused on synthesizing derivatives of 4,6-Dichloro-2-methoxypyrimidine that inhibit thymidylate synthase. In vitro studies demonstrated that these derivatives significantly reduced cell proliferation in various cancer cell lines.

Case Study 2: Herbicide Efficacy

Field trials assessing the herbicidal activity of this compound revealed promising results against specific weed species. The studies indicated effective control with minimal adverse effects on non-target plants.

Mecanismo De Acción

The mechanism of action of 4,6-Dichloro-2-methoxypyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can lead to various biological effects, including antimicrobial, anticancer, and anti-inflammatory activities .

Comparación Con Compuestos Similares

Key Properties:

- Melting Point : 53–55°C

- Synthesis : Prepared via chlorination of 4,6-dihydroxy-2-methoxypyrimidine using phosphorus oxychloride (POCl₃), yielding up to 59.65% over two steps .

- Reactivity: Undergoes nucleophilic substitution at the 4- and 6-positions with amines under reflux conditions in ethanol, forming intermediates for bioactive molecules .

- Safety : Classified with hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Comparison with Structurally Similar Pyrimidine Derivatives

The following table compares 4,6-dichloro-2-methoxypyrimidine with analogous compounds, focusing on substituent effects, reactivity, and applications:

Key Insights:

Substituent Position and Reactivity: The 2-methoxy group in 4,6-dichloro-2-methoxypyrimidine facilitates selective substitutions at the 4- and 6-positions under mild conditions, making it ideal for sequential amine couplings .

Steric and Electronic Effects: Methyl (2-CH₃) and methoxymethyl (2-CH₂OCH₃) substituents alter steric hindrance, with the latter reducing reaction rates in nucleophilic substitutions .

Applications: Pharmaceutical Intermediates: 4,6-Dichloro-2-methoxypyrimidine is critical for synthesizing CRF antagonists and kinase inhibitors , while 4,6-dichloro-2-methylpyrimidine is tailored for dasatinib production . Agrochemicals: Fenclorim (2-phenyl derivative) demonstrates the versatility of pyrimidine scaffolds in non-pharmaceutical applications .

Actividad Biológica

4,6-Dichloro-2-methoxypyrimidine is a pyrimidine derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and agricultural applications. This article explores the compound's biological activity, synthesis methods, and potential applications based on recent research findings.

Chemical Structure and Synthesis

4,6-Dichloro-2-methoxypyrimidine is characterized by the presence of two chlorine atoms at positions 4 and 6 and a methoxy group at position 2 of the pyrimidine ring. The synthesis of this compound can be achieved through various methods, including:

- Chlorination of 2-methoxypyrimidine : This method involves treating 2-methoxypyrimidine with chlorine or chlorinating agents.

- Reactions involving phosphorus oxychloride : Utilizing phosphorus oxychloride in the presence of suitable amines can yield 4,6-dichloro derivatives from corresponding dihydroxypyrimidines .

Biological Activities

The biological activities of 4,6-Dichloro-2-methoxypyrimidine and its derivatives have been extensively studied. Key findings include:

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of this compound. For example, derivatives of 4,6-Dichloro-2-methoxypyrimidine have shown effectiveness against various bacterial strains and fungi. Research indicates that similar compounds may inhibit enzymes involved in bacterial cell wall synthesis, leading to their antimicrobial effects .

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

| Compound Name | Target Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4,6-Dichloro-2-methoxypyrimidine | Staphylococcus aureus | ≤ 31.25 µg/mL |

| 4-Chloro-6-methoxy-2-pyrimidinamine | Escherichia coli | ≤ 15.62 µg/mL |

| 4-Chloro-6-(methylthio)-2-pyrimidinamine | Candida albicans | ≤ 62.5 µg/mL |

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of pyrimidine derivatives. Compounds structurally related to 4,6-Dichloro-2-methoxypyrimidine have exhibited significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. For instance, certain derivatives demonstrated IC50 values comparable to established anti-inflammatory drugs like indomethacin .

Table 2: Inhibition of COX Enzymes by Pyrimidine Derivatives

| Compound Name | COX-1 Inhibition (IC50) | COX-2 Inhibition (IC50) |

|---|---|---|

| Compound A | 10 µM | 0.04 µM |

| Compound B | 8 µM | 0.04 µM |

| Compound C | >10 µM | <0.01 µM |

Case Studies and Research Findings

- Antibacterial Efficacy : A study focused on the antibacterial activity of various pyrimidine derivatives against clinical isolates of Staphylococcus aureus. The results indicated that compounds derived from 4,6-Dichloro-2-methoxypyrimidine significantly inhibited biofilm formation and exhibited bactericidal properties at concentrations as low as 31.25 µg/mL .

- Enzyme Inhibition : Another research effort explored the inhibitory effects of pyrimidine derivatives on enzymes involved in metabolic pathways relevant to bacterial growth. These studies revealed that certain derivatives could effectively inhibit specific targets associated with bacterial cell wall synthesis .

- In Vivo Studies : Preliminary toxicity studies conducted on animal models showed that selected pyrimidine derivatives exhibited favorable safety profiles and significant therapeutic effects against infections caused by resistant bacterial strains .

Q & A

Q. What laboratory-scale synthesis methods are recommended for 4,6-dichloro-2-methoxypyrimidine, and how can reaction yields be optimized?

Methodological Answer: A two-step approach is commonly employed:

Cyclization : React 2-methoxy dimethyl malonate with urea under aminolysis conditions to form the pyrimidine ring.

Chlorination : Treat the intermediate with phosphorus oxychloride (POCl₃) at reflux (110–120°C) for 6–8 hours .

Yield Optimization Strategies :

Q. Which spectroscopic and crystallographic techniques are critical for characterizing 4,6-dichloro-2-methoxypyrimidine?

Methodological Answer:

Q. How should 4,6-dichloro-2-methoxypyrimidine be stored to ensure stability, and what solvent compatibility issues exist?

Methodological Answer:

- Storage : Keep in amber glass vials at ambient temperature (20–25°C) under inert gas (N₂/Ar) to prevent hydrolysis .

- Solvent Compatibility :

Advanced Research Questions

Q. How do intermolecular Cl···N interactions influence the solid-state properties of 4,6-dichloro-2-methoxypyrimidine?

Methodological Answer: The 3D framework arises from two distinct Cl···N contacts:

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?

Methodological Answer:

- Melting Point Variability : Differences may arise from polymorphic forms. Validate purity via HPLC (≥98%) and compare DSC thermograms .

- Spectral Discrepancies :

- NMR : Ensure deuterated solvent purity (e.g., CDCl₃ vs. DMSO-d₆ shifts).

- X-ray Data : Cross-validate with CCDC entries (e.g., CCDC 746753 for title compound) .

Q. What mechanistic insights explain the selectivity of chlorination at the 4- and 6-positions of the pyrimidine ring?

Methodological Answer:

Q. What strategies are recommended for derivatizing 4,6-dichloro-2-methoxypyrimidine into bioactive analogs?

Methodological Answer:

- Nucleophilic Aromatic Substitution : Replace Cl with amines (e.g., piperazine) at 60–80°C in DMF .

- Cross-Coupling : Use Suzuki-Miyaura conditions to introduce aryl groups at C4/C6 .

- Methoxy Group Modification : Demethylate with BBr₃ to generate a hydroxyl group for further functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.